4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves borylation reactions . For example, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be synthesized via borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of “4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile” can be inferred from its name and similar compounds. It likely contains a phenyl ring attached to a nitrile group and a tetramethyl dioxaborolane group .Scientific Research Applications
Benzoxaboroles, including derivatives like 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile, are compounds that have garnered interest due to their wide range of applications in scientific research. Initially discovered over 50 years ago, the majority of these compounds have only recently been explored for their unique properties. Benzoxaboroles have found use as building blocks in organic synthesis, protective groups, and due to their biological activity, they are considered in clinical trials for various applications. Their ability to bind hydroxyl compounds also positions them as potential molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Environmental Interactions and Analysis
The environmental interactions and analysis of related phenoxy compounds, which share a core structure with benzoxaboroles, have been studied to understand their sorption behaviors in soils and other mediums. Such research is crucial for assessing the environmental impact and mobility of these compounds, potentially influencing their application in fields such as agriculture and environmental remediation (Werner et al., 2012).
Advances in Synthetic Methodologies
Research has also focused on the development of synthetic methodologies that enable the creation of benzoxaborole derivatives. A practical synthesis approach for related biphenyl compounds demonstrates the evolving techniques in organic chemistry that facilitate the production of complex molecules. These advances are essential for the exploration of benzoxaboroles in medicinal chemistry and drug development, highlighting the compound's versatility and utility in various scientific domains (Qiu et al., 2009).
Therapeutic Applications and Patent Review
Benzoxaboroles have seen a surge in therapeutic applications, from antimicrobial to anti-inflammatory treatments. Two derivatives are already clinically used, with several others in clinical trials, underscoring the potential of benzoxaboroles in addressing a range of diseases. The electron-deficient nature of the boron atom in these compounds is key to their mechanism of action, offering a promising area for pharmaceutical development (Nocentini et al., 2018).
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)15-7-11-17(12-8-15)22-16-9-5-14(13-21)6-10-16/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVROWDMHKBZPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155344 | |
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330792-94-4 | |
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330792-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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